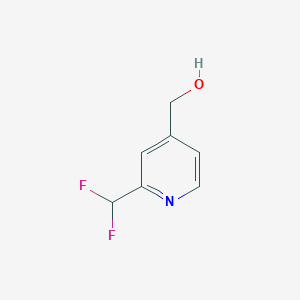

(2-(Difluoromethyl)pyridin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(difluoromethyl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-7(9)6-3-5(4-11)1-2-10-6/h1-3,7,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRHAMWWVWECFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279594 | |

| Record name | 4-Pyridinemethanol, 2-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428532-80-2 | |

| Record name | 4-Pyridinemethanol, 2-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinemethanol, 2-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-(Difluoromethyl)pyridin-4-yl)methanol synthesis protocol

An In-Depth Technical Guide to the Synthesis of (2-(Difluoromethyl)pyridin-4-yl)methanol

Abstract

This technical guide provides a comprehensive overview of scientifically robust protocols for the synthesis of this compound, a key building block in modern medicinal and agricultural chemistry. The presence of the difluoromethyl group is known to enhance crucial molecular properties such as metabolic stability, bioavailability, and binding affinity by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering detailed, step-by-step methodologies, mechanistic insights, and a comparative analysis of the most effective synthetic strategies starting from commercially available precursors.

Introduction: The Strategic Importance of the Difluoromethyl Pyridine Moiety

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention for its unique electronic properties. Unlike the more electron-withdrawing trifluoromethyl group, the CF₂H moiety can function as a hydrogen bond donor, mimicking the interactions of hydroxyl or thiol groups while increasing lipophilicity.[2][3] When installed on a pyridine scaffold, a prevalent heterocycle in pharmaceuticals, the resulting compound becomes a highly valuable intermediate for creating novel therapeutic agents. This compound offers a versatile handle—the primary alcohol—for further chemical elaboration, making it an ideal starting point for library synthesis and lead optimization campaigns.[1]

Comparative Analysis of Synthetic Strategies

Two primary and highly effective strategies for the synthesis of this compound have been identified, starting from readily available precursors: the reduction of an aldehyde and the reduction of a carboxylic acid.

-

Route 1: Reduction of 2-(Difluoromethyl)isonicotinaldehyde: This is the most direct and efficient pathway. The aldehyde precursor is commercially available, and its reduction to the corresponding primary alcohol can be achieved with high selectivity and yield using mild reducing agents.

-

Route 2: Reduction of 2-(Difluoromethyl)isonicotinic Acid: This route is also highly viable. It requires a more potent reducing agent than the aldehyde reduction, but it offers an excellent alternative if the isonicotinic acid derivative is the more accessible starting material.

This guide will detail the protocols for both approaches, providing the necessary information for chemists to select the optimal route based on precursor availability, scale, and safety considerations.

Synthetic Pathway Overview

The following diagram illustrates the two principal synthetic routes to the target molecule.

Caption: Figure 1. Key Synthetic Pathways to this compound.

Route 1: Synthesis via Reduction of 2-(Difluoromethyl)isonicotinaldehyde

This approach is highly recommended due to its simplicity, mild reaction conditions, and high efficiency. The reduction of an aldehyde to a primary alcohol using sodium borohydride (NaBH₄) is a fundamental and reliable transformation in organic synthesis.[4][5]

Mechanistic Rationale

Sodium borohydride serves as a source of hydride ions (H⁻).[6] The reaction proceeds via the nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate. In a protic solvent like methanol, the alkoxide is subsequently protonated to yield the final primary alcohol product. The relative mildness of NaBH₄ ensures that it selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups.[3][4]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |

| 2-(Difluoromethyl)isonicotinaldehyde[7] | 157.11 | 1.00 g | 6.36 |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.36 g | 9.54 (1.5 eq) |

| Methanol (MeOH), Anhydrous | 32.04 | 20 mL | - |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | 20 mL | - |

| Ethyl Acetate (EtOAc) | 88.11 | 3 x 30 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~2 g | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(difluoromethyl)isonicotinaldehyde (1.00 g, 6.36 mmol).

-

Dissolution: Add anhydrous methanol (20 mL) to the flask and stir until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium borohydride (0.36 g, 9.54 mmol) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution may occur.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (20 mL) to quench the excess NaBH₄.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a pure compound.

Route 2: Synthesis via Reduction of 2-(Difluoromethyl)isonicotinic Acid

This method provides a robust alternative, particularly when the corresponding carboxylic acid is more readily available than the aldehyde. The reduction of a carboxylic acid requires a more powerful reducing agent than NaBH₄. While lithium aluminum hydride (LiAlH₄) is effective, it is highly reactive and requires stringent anhydrous conditions.[2][8] A safer and highly efficient alternative is the borane-tetrahydrofuran complex (BH₃-THF), for which a direct procedural analog exists in the literature for a similar substrate.[9]

Mechanistic Rationale

Borane (BH₃) is an electrophilic reducing agent. It coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards reduction. A subsequent intramolecular hydride transfer occurs. This process repeats, ultimately forming a trialkoxyborane intermediate. The reaction is typically driven to completion by heating. An aqueous or alcoholic workup then hydrolyzes the boron intermediate to release the desired primary alcohol.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |

| 2-(Difluoromethyl)isonicotinic Acid | 173.12 | 1.00 g | 5.78 |

| Borane-THF Complex (1 M solution in THF) | - | 11.6 mL | 11.6 (2.0 eq) |

| Tetrahydrofuran (THF), Anhydrous | 72.11 | 15 mL | - |

| Methanol (MeOH) | 32.04 | ~10 mL | - |

| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | ~30 mL | - |

| Ethyl Acetate (EtOAc) | 88.11 | 3 x 30 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~2 g | - |

Step-by-Step Procedure:

-

Reaction Setup: In an oven-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(difluoromethyl)isonicotinic acid (1.00 g, 5.78 mmol) in anhydrous tetrahydrofuran (15 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Under the inert atmosphere, slowly add the 1 M solution of borane-tetrahydrofuran complex (11.6 mL, 11.6 mmol) via syringe.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 66-70 °C). Stir at reflux for 3 hours, monitoring the reaction by TLC.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

-

Solvent Removal: Concentrate the mixture to dryness under reduced pressure.

-

Workup: Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (30 mL) and then with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to obtain pure this compound.

Conclusion

This guide presents two validated, high-efficacy synthetic protocols for this compound. The choice between the reduction of the corresponding aldehyde (Route 1) or carboxylic acid (Route 2) will primarily depend on the commercial availability and cost of the starting materials. For general laboratory synthesis, the NaBH₄ reduction of the aldehyde is favored for its operational simplicity and milder conditions. Both routes provide reliable access to this valuable fluorinated building block, empowering chemists to accelerate discovery programs in pharmaceutical and agrochemical research.

References

- 1. Cas 1428532-80-2,this compound | lookchem [lookchem.com]

- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-(Difluoromethyl)isonicotinaldehyde [synhet.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. (2-Trifluoromethyl-pyridin-4-yl)-methanol CAS#: 131747-61-0 [amp.chemicalbook.com]

An In-Depth Technical Guide to (2-(Difluoromethyl)pyridin-4-yl)methanol

CAS Number: 1428532-80-2

Introduction: A Pivotal Building Block in Modern Drug Discovery

(2-(Difluoromethyl)pyridin-4-yl)methanol is a fluorinated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] Its structure, featuring a difluoromethyl group at the 2-position and a hydroxymethyl group at the 4-position of the pyridine ring, makes it a valuable intermediate in the synthesis of complex bioactive molecules.[1] The strategic incorporation of the difluoromethyl (-CF2H) moiety is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. This group can improve metabolic stability, modulate lipophilicity, and enhance binding affinity to biological targets.[1] The hydroxymethyl group provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular architectures.[1] This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, applications in drug discovery, and safety considerations, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The following table summarizes key properties of this compound.

| Property | Value | Source |

| CAS Number | 1428532-80-2 | [4][5] |

| Molecular Formula | C7H7F2NO | [1][4][6] |

| Molecular Weight | 159.13 g/mol | [1][4] |

| Appearance | Not explicitly stated, but related compounds are often solids or liquids. | |

| Melting Point | Not available in searched results. | [1] |

| Boiling Point | Not available in searched results. | [1][6] |

| Solubility | Not explicitly stated, but likely soluble in common organic solvents. | |

| SMILES | OCC1=CC(C(F)F)=NC=C1 | [6] |

Synthesis of this compound

The synthesis of this compound typically involves the reduction of a corresponding carboxylic acid or ester derivative, such as methyl 2-(difluoromethyl)isonicotinate. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH4).

Conceptual Synthesis Workflow

The general workflow for the synthesis involves the reduction of the ester functionality to a primary alcohol. This is a standard transformation in organic synthesis, where the powerful nucleophilic hydride from LiAlH4 attacks the electrophilic carbonyl carbon of the ester.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of Methyl 2-(difluoromethyl)isonicotinate

This protocol is a representative procedure based on the common application of lithium aluminum hydride for the reduction of esters to alcohols.[7][8]

Materials:

-

Methyl 2-(difluoromethyl)isonicotinate

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Water

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or dilute sodium hydroxide solution

-

Ethyl acetate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel, nitrogen/argon inlet)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen or argon inlet, suspend lithium aluminum hydride (typically 1.5 to 2 equivalents) in anhydrous THF.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Addition of Starting Material: Dissolve methyl 2-(difluoromethyl)isonicotinate (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension via the dropping funnel, maintaining the temperature at 0 °C. The rate of addition should be controlled to prevent an excessive exotherm.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for several hours (typically 2-4 hours, or until TLC analysis indicates complete consumption of the starting material).

-

Quenching: Carefully and slowly quench the reaction by cooling the flask back to 0 °C and adding water dropwise to decompose the excess LiAlH4. This process is highly exothermic and generates hydrogen gas, so it must be performed with extreme caution in a well-ventilated fume hood. Subsequently, add a dilute solution of sodium hydroxide or a saturated solution of Rochelle's salt and stir until the grey precipitate turns into a white, filterable solid.

-

Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Combine the filtrates and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the ester carbonyl signal and the appearance of the alcohol proton signal in the NMR spectra would validate the success of the reduction.

The Role of the Difluoromethyl Group in Drug Design

The difluoromethyl group is a privileged moiety in medicinal chemistry due to its unique electronic and steric properties, which can significantly enhance the therapeutic potential of a molecule.

Caption: Key advantages of incorporating a difluoromethyl group into drug candidates.

-

Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethyl group make it more resistant to metabolic degradation, particularly oxidative metabolism, which can lead to a longer in vivo half-life of the drug.

-

Lipophilicity and Permeability: The difluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

-

Binding Affinity: The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the parent molecule, potentially leading to stronger interactions with the target protein.

-

Bioisosterism: The -CF2H group can act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. This allows for the replacement of these functional groups to improve metabolic stability while maintaining or even enhancing biological activity.[9]

Applications in Drug Discovery and Development

This compound serves as a key building block for the synthesis of a variety of pharmacologically active compounds. The presence of the fluorinated pyridine scaffold is common in many modern pharmaceuticals.[2][3] While specific therapeutic agents derived directly from this compound are not detailed in the provided search results, its structural motifs are highly relevant to several areas of drug discovery, particularly in the development of kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine ring is a common scaffold in many kinase inhibitors, and the introduction of a difluoromethyl group can enhance their potency and selectivity.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for the compound and structurally related molecules.

-

Hazard Statements: Based on available data, this compound may be associated with the following hazards:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.[6]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep the container tightly closed.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Conclusion

This compound is a strategically important building block in the synthesis of novel therapeutic agents. Its unique combination of a difluoromethyl group and a reactive hydroxymethyl group on a pyridine scaffold offers medicinal chemists a powerful tool to enhance the drug-like properties of new molecular entities. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the advancement of drug discovery and development programs.

References

- 1. Cas 1428532-80-2,this compound | lookchem [lookchem.com]

- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. indofinechemical.com [indofinechemical.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. arctomsci.com [arctomsci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of (2-(Difluoromethyl)pyridin-4-yl)methanol

Abstract

This technical guide provides a comprehensive analysis and detailed interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of (2-(difluoromethyl)pyridin-4-yl)methanol. This compound is of significant interest to researchers in medicinal chemistry and drug development, where the difluoromethyl group is recognized as a bioisostere for hydroxyl or thiol moieties, and the pyridyl-methanol scaffold is a common structural motif. This document will delve into the theoretical principles governing the spectrum, provide a detailed, step-by-step protocol for sample preparation and spectral acquisition, and offer a thorough, predictive interpretation of the chemical shifts and coupling patterns. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of novel chemical entities.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with a difluoromethyl group at the 2-position and a hydroxymethyl group at the 4-position. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The difluoromethyl (CHF₂) group, in particular, is increasingly employed in drug design to enhance metabolic stability, improve pharmacokinetic properties, and modulate acidity, without significantly altering the steric profile of the parent molecule. The hydroxymethyl (-CH₂OH) group provides a convenient handle for further chemical modification and elaboration.

A precise understanding of the ¹H NMR spectrum of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will provide a detailed predictive analysis of the ¹H NMR spectrum, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is dictated by the electronic environment of each proton, which is influenced by the electronegativity of the nitrogen atom in the pyridine ring and the inductive effects of the difluoromethyl and hydroxymethyl substituents.

The Pyridine Ring Protons: The pyridine ring exhibits characteristic chemical shifts for its protons, with the α-protons (adjacent to the nitrogen) being the most deshielded (appearing at higher ppm values) due to the strong electron-withdrawing nature of the nitrogen atom. In this molecule, we expect to see three distinct signals for the aromatic protons.

The Difluoromethyl Proton (-CHF₂): The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine-19 nuclei (²JHF). The geminal H-F coupling constant is typically large, in the range of 50-60 Hz. The strong electron-withdrawing effect of the two fluorine atoms will cause this proton to be significantly deshielded.

The Methylene Protons (-CH₂OH): The methylene protons of the hydroxymethyl group will appear as a singlet, or if coupled to the hydroxyl proton, a doublet. The chemical shift will be in the region typical for benzylic-type alcohols.

The Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It may appear as a broad or sharp singlet and may exhibit coupling to the adjacent methylene protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup (400 MHz NMR Spectrometer):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

-

Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Predicted ¹H NMR Spectrum and Interpretation

Based on established principles and data from similar compounds, the following is a detailed prediction of the ¹H NMR spectrum of this compound in CDCl₃.

Predicted Spectral Data:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 (Pyridine) | ~8.7 | Doublet (d) | ³JH6-H5 ≈ 5.0 | 1H |

| H-5 (Pyridine) | ~7.5 | Doublet (d) | ³JH5-H6 ≈ 5.0 | 1H |

| H-3 (Pyridine) | ~7.6 | Singlet (s) or narrow doublet | ⁴JH3-H5 ≈ 1-2 | 1H |

| -CHF₂ | ~6.7 | Triplet (t) | ²JHF ≈ 56.0 | 1H |

| -CH₂OH | ~4.8 | Singlet (s) | - | 2H |

| -OH | Variable (e.g., ~2.5) | Broad Singlet (br s) | - | 1H |

Detailed Interpretation:

-

H-6 (Pyridine) (~8.7 ppm, d): This proton is in the α-position to the pyridine nitrogen, making it the most deshielded of the aromatic protons. It is coupled to the adjacent H-5 proton, resulting in a doublet.

-

H-3 (Pyridine) (~7.6 ppm, s): This proton is adjacent to the electron-withdrawing difluoromethyl group, which will deshield it. Its coupling to H-5 is a four-bond meta-coupling, which is typically small (1-2 Hz), so this signal may appear as a singlet or a very narrow doublet.

-

H-5 (Pyridine) (~7.5 ppm, d): This proton is in the β-position to the nitrogen and is coupled to the H-6 proton, giving rise to a doublet.

-

-CHF₂ (~6.7 ppm, t): The proton of the difluoromethyl group is strongly deshielded by the two fluorine atoms. It is split into a triplet by the two equivalent fluorine atoms with a large geminal coupling constant (²JHF) of approximately 56.0 Hz.[2]

-

-CH₂OH (~4.8 ppm, s): These methylene protons are adjacent to both the aromatic ring and the oxygen atom, placing their chemical shift in the benzylic alcohol region. In the absence of coupling to the hydroxyl proton, this signal will be a singlet.

-

-OH (~2.5 ppm, br s): The hydroxyl proton signal is often broad due to chemical exchange and its chemical shift is highly dependent on the experimental conditions.

Visualization of Key Structural Features and Couplings

The following diagram illustrates the molecular structure of this compound and highlights the key proton-proton and proton-fluorine couplings that determine the appearance of the ¹H NMR spectrum.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of (2-(Difluoromethyl)pyridin-4-yl)methanol

Introduction: Unveiling a Key Pharmaceutical Building Block

(2-(Difluoromethyl)pyridin-4-yl)methanol is a structurally significant heterocyclic compound increasingly utilized as a key building block in the synthesis of novel therapeutic agents. The incorporation of the difluoromethyl group (-CHF2) is a common strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and potency of drug candidates. The hydroxymethyl group at the 4-position of the pyridine ring provides a versatile handle for further chemical modifications, making this molecule a valuable intermediate in drug discovery pipelines.[1]

Given its importance, the unambiguous characterization of this compound and its derivatives is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing methodologies, predicting fragmentation pathways, and offering a robust experimental protocol for researchers, scientists, and drug development professionals.

Core Principles of Mass Spectrometry for this compound Analysis

The mass spectrometric analysis of a molecule involves three fundamental steps: ionization, mass analysis, and detection. The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For this compound, both soft ionization techniques like Electrospray Ionization (ESI) and hard ionization techniques like Electron Ionization (EI) are applicable, each providing complementary information.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution, causing minimal fragmentation.[2][3] This is particularly useful for determining the molecular weight of the compound with high accuracy. In positive ion mode, the pyridine nitrogen is expected to be readily protonated, forming the [M+H]⁺ ion.

-

Electron Ionization (EI): EI is a hard ionization technique where the analyte is bombarded with high-energy electrons in the gas phase, leading to extensive fragmentation.[4] The resulting fragmentation pattern is a molecular fingerprint that provides detailed structural information. This is often coupled with Gas Chromatography (GC) for separation prior to analysis.[5]

Predicted Mass Spectrum and Fragmentation Pathways

While an experimental mass spectrum for this compound is not publicly available, we can predict its fragmentation behavior based on established principles and the known fragmentation of structurally similar compounds.[6][7][8]

Molecular Ion: The molecular formula of this compound is C₇H₇F₂NO. Its monoisotopic molecular weight is approximately 159.05 Da.

Electron Ionization (EI) Fragmentation:

Under EI conditions, the molecular ion (M⁺˙) at m/z 159 is expected to be observed. The subsequent fragmentation will be driven by the stability of the resulting ions and neutral losses. Key predicted fragmentation pathways include:

-

Loss of a hydrogen radical (-H˙): Cleavage of a C-H bond, likely from the methanol group, would result in a fragment at m/z 158.

-

Loss of a hydroxyl radical (-OH˙): Cleavage of the C-OH bond would lead to a stable pyridinium-like ion at m/z 142.

-

Loss of formaldehyde (-CH₂O): A rearrangement reaction could lead to the elimination of formaldehyde (30 Da), resulting in a fragment at m/z 129.

-

Loss of the difluoromethyl radical (-CHF₂˙): Cleavage of the C-CHF₂ bond is a likely pathway, yielding a pyridinylmethanol radical cation at m/z 108.[6]

-

Pyridine ring fragmentation: The pyridine ring itself can undergo cleavage, leading to smaller charged fragments.

Electrospray Ionization (ESI) Fragmentation (Tandem MS - MS/MS):

In ESI-MS/MS, the protonated molecule [M+H]⁺ at m/z 160 would be selected and subjected to collision-induced dissociation (CID). The fragmentation would likely involve the loss of neutral molecules:

-

Loss of water (-H₂O): Protonation on the hydroxyl group followed by the loss of a water molecule (18 Da) would generate a highly stable carbocation at m/z 142.

-

Loss of formaldehyde (-CH₂O): Similar to EI, a rearrangement and loss of formaldehyde (30 Da) could occur, resulting in a fragment at m/z 130.

The following diagram illustrates the predicted fragmentation pathways under Electron Ionization.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed workflow for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source.

1. Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of water and methanol containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

2. Liquid Chromatography Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL

3. Mass Spectrometry Parameters (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Desolvation Gas Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Scan Range: m/z 50-300

-

Data Acquisition: Full scan mode for initial analysis, followed by product ion scan (MS/MS) of the precursor ion at m/z 160.

The following diagram outlines the complete experimental workflow.

Caption: Experimental workflow for LC-MS analysis.

Data Presentation and Interpretation

The acquired data should be processed to identify the molecular ion and its characteristic fragments. The results can be summarized in a table for clarity.

| Ion | Predicted m/z (Da) | Description |

| [M+H]⁺ | 160.06 | Protonated molecular ion |

| [M+Na]⁺ | 182.04 | Sodium adduct |

| [M+H-H₂O]⁺ | 142.05 | Fragment from loss of water |

| [M+H-CH₂O]⁺ | 130.05 | Fragment from loss of formaldehyde |

Trustworthiness and Self-Validation:

The protocol described is designed to be self-validating. The high-resolution mass measurement of the molecular ion should be within 5 ppm of the theoretical mass. The isotopic pattern of the molecular ion should also match the theoretical distribution for C₇H₈F₂NO⁺. The fragmentation pattern obtained from MS/MS should be consistent with the predicted pathways, providing a high degree of confidence in the structural assignment.

Conclusion

Mass spectrometry is an indispensable tool for the characterization of this compound. By employing a combination of soft and hard ionization techniques, coupled with high-resolution mass analysis and tandem mass spectrometry, researchers can confidently determine its molecular weight and elucidate its structure. The methodologies and predicted fragmentation pathways detailed in this guide provide a solid foundation for the analysis of this important pharmaceutical building block, ensuring the integrity and quality of data in drug discovery and development endeavors.

References

Crystal structure of (2-(Difluoromethyl)pyridin-4-yl)methanol

An In-Depth Technical Guide to the Prospective Crystal Structure of (2-(Difluoromethyl)pyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and considerations involved in determining and analyzing the crystal structure of this compound. As no public crystal structure data is currently available for this specific compound, this document outlines a prospective workflow, grounded in established scientific principles and expert insights, to guide researchers in such an endeavor.

Part 1: Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the successful growth of single crystals suitable for X-ray diffraction analysis.

Proposed Synthesis Route

The synthesis of this compound can be approached through several modern synthetic methodologies. A plausible route involves the difluoromethylation of a suitable pyridine precursor. The introduction of the difluoromethyl group (CF2H) is of significant interest in medicinal chemistry as it can act as a bioisostere for a hydroxyl or thiol group, potentially enhancing metabolic stability and binding affinity.[1]

A potential synthetic pathway could start from a commercially available pyridine derivative, followed by a C-H difluoromethylation reaction. Recent advancements have highlighted reagents like zinc difluoromethanesulfinate (DFMS) or the use of difluoroacetic acid with a silver nitrate/potassium persulfate system for direct difluoromethylation of heteroaromatics.[2]

Diagram of Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Crystallization Strategies

Growing single crystals of sufficient size and quality is often the most challenging step in crystal structure determination.[3] For a small, polar molecule like this compound, several crystallization techniques should be explored.

Table 1: Crystallization Techniques for this compound

| Technique | Description | Rationale for Use |

| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystal nucleation.[3] | Simple to implement and effective for many small molecules. A range of solvents with varying polarities should be screened. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound solution induces crystallization.[4] | Offers fine control over the rate of supersaturation, often leading to higher quality crystals. |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth. | Useful for compounds with a significant temperature-dependent solubility. |

Experimental Protocol: Slow Evaporation Crystallization

-

Purification: Ensure the synthesized this compound is of high purity (>98%) using techniques like column chromatography or recrystallization.

-

Solvent Screening: In small vials, dissolve a few milligrams of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to find a solvent in which it is moderately soluble.

-

Preparation of Crystallization Vials: Prepare saturated or near-saturated solutions of the compound in the chosen solvent(s).

-

Incubation: Cover the vials with a cap that has small perforations to allow for slow evaporation. Place the vials in a vibration-free environment at a constant temperature.

-

Monitoring: Observe the vials daily for the formation of single crystals. Crystals suitable for X-ray diffraction should be at least 20 µm in each dimension.[5]

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement.[6][7]

Diagram of X-ray Crystallography Workflow

Caption: General workflow for single-crystal X-ray diffraction analysis.

Data Collection

A high-quality single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

Table 2: Hypothetical Crystallographic Data and Refinement Details

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C7H7F2NO | Defines the elemental composition. |

| Formula Weight | 159.14 | Molar mass of the compound. |

| Temperature | 100(2) K | Low temperature reduces atomic motion. |

| Wavelength | 0.71073 Å (Mo Kα) | Standard X-ray source for small molecules.[5] |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P21/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 16.0 Å, c = 8.7 Å | The lengths of the sides of the unit cell. |

| α = 90°, β = 113°, γ = 90° | The angles between the unit cell axes. | |

| Volume | 1085 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Reflections Collected | 10000 | Total number of diffraction spots measured. |

| Independent Reflections | 2000 | Number of unique reflections. |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 | Indicators of the agreement between the crystallographic model and the experimental data. |

| Goodness-of-fit on F² | 1.05 | A measure of the quality of the refinement. |

Structure Solution and Refinement

The collected diffraction data is processed to determine the intensities of the reflections. The initial atomic positions are then determined using methods such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data to improve the atomic positions, thermal parameters, and overall fit.

Part 3: Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.

Molecular Conformation

The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the this compound molecule. The orientation of the difluoromethyl and hydroxymethyl groups relative to the pyridine ring would be of particular interest.

Intermolecular Interactions

The packing of molecules in the crystal is governed by a network of intermolecular interactions. For this compound, the following interactions are anticipated to be significant:

-

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the pyridine nitrogen atom is a strong acceptor. It is highly probable that strong O-H···N hydrogen bonds will be a primary feature of the crystal packing, potentially forming chains or dimers of molecules.[8]

-

Fluorine Interactions: The difluoromethyl group can participate in weaker C-H···F and C-F···π interactions, which can further stabilize the crystal lattice.

-

π-π Stacking: The pyridine rings of adjacent molecules may engage in π-π stacking interactions, contributing to the overall stability of the crystal structure.

Diagram of Potential Intermolecular Interactions

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

The determination of the crystal structure of this compound would provide invaluable insights for drug development professionals and materials scientists. The detailed three-dimensional structure would confirm the molecular connectivity and conformation, and reveal the supramolecular assembly driven by intermolecular forces. This information is crucial for understanding structure-activity relationships, designing new analogues with improved properties, and predicting solid-state properties such as polymorphism and stability. While this guide presents a prospective approach, the methodologies described are robust and widely applicable in the field of small molecule crystallography.

References

- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azolifesciences.com [azolifesciences.com]

- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 6. excillum.com [excillum.com]

- 7. rigaku.com [rigaku.com]

- 8. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Decomposition of (2-(Difluoromethyl)pyridin-4-yl)methanol: A Technical Guide for Drug Development Professionals

Introduction

(2-(Difluoromethyl)pyridin-4-yl)methanol is a key building block in contemporary medicinal chemistry. The strategic incorporation of the difluoromethyl (CF₂H) group into heterocyclic scaffolds is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The CF₂H group, being a lipophilic bioisostere of a hydroxyl or thiol group, can enhance membrane permeability and binding affinity.[2] This technical guide provides an in-depth analysis of the stability and potential decomposition pathways of this compound, offering critical insights for researchers and professionals engaged in its use for pharmaceutical development. Understanding the stability of this intermediate is paramount for ensuring the integrity of synthetic processes and the quality of the final active pharmaceutical ingredient (API).

Chemical Profile and Electronic Effects

The stability of this compound is intrinsically linked to the electronic properties of its substituted pyridine ring. The pyridine nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution.[3] This effect is significantly amplified by the presence of the strongly electron-withdrawing difluoromethyl group at the 2-position. This electronic pull influences the reactivity of the entire molecule, including the hydroxymethyl group at the 4-position.

The electron-withdrawing nature of the 2-CF₂H group is expected to:

-

Decrease the basicity of the pyridine nitrogen: This can affect its interaction with acidic media and its catalytic activity in certain reactions.

-

Activate the pyridine ring for nucleophilic attack: While deactivating it for electrophilic substitution.

-

Influence the reactivity of the 4-hydroxymethyl group: The electron-deficient nature of the ring may impact the oxidation potential of the alcohol.

Predicted Degradation Pathways

While specific degradation studies on this compound are not extensively available in the public domain, we can predict its decomposition pathways based on the known reactivity of pyridine derivatives and the electronic effects of the difluoromethyl group.[4][5] The primary sites susceptible to degradation are the hydroxymethyl group and the pyridine ring itself.

Oxidation of the Hydroxymethyl Group

The most probable degradation pathway is the oxidation of the primary alcohol at the 4-position. This can occur in a two-step process, first to the corresponding aldehyde and subsequently to the carboxylic acid.

-

This compound → 2-(Difluoromethyl)isonicotinaldehyde → 2-(Difluoromethyl)isonicotinic Acid

This oxidative degradation is a common pathway for pyridinemethanol derivatives and can be initiated by atmospheric oxygen, especially in the presence of metal ions or light, or by stronger oxidizing agents.[3]

Ring Hydroxylation

The pyridine ring, although relatively stable, can undergo hydroxylation, particularly under oxidative stress or in biological systems.[5] This process is often catalyzed by monooxygenases.[4][5] Given the electronic landscape of the molecule, hydroxylation could potentially occur at positions 3, 5, or 6 of the pyridine ring.

Photodegradation

Pyridine and its derivatives are known to be sensitive to light.[6] Photolytic degradation can lead to a complex mixture of products through various reaction mechanisms, including oxidation and ring cleavage. The presence of the fluorinated group might influence the photostability, an aspect that requires experimental verification.

Forced Degradation Studies: An Experimental Approach

To elucidate the degradation pathways and develop a stability-indicating analytical method, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing.

Table 1: Proposed Conditions for Forced Degradation Study

| Stress Condition | Reagents and Conditions | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 h | Minimal degradation of the parent molecule is expected, but salt formation will occur. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 h | Potential for minor degradation, though pyridines are generally stable to base. |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 h | 2-(Difluoromethyl)isonicotinaldehyde, 2-(Difluoromethyl)isonicotinic Acid, N-oxide derivatives. |

| Thermal Stress | Solid-state at 80 °C for 7 days | Assessment of solid-state stability. |

| Photostability | Exposure to light source as per ICH Q1B guidelines | A complex mixture of photoproducts. |

Experimental Workflow for Forced Degradation

Caption: Experimental workflow for the forced degradation study.

Proposed Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique for stability studies.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes) will be necessary to resolve the parent compound from its potential degradation products of varying polarities.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (likely around 260 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Column Temperature: 30 °C

This method should be validated according to ICH guidelines to ensure it is stability-indicating, meaning it can accurately separate and quantify the parent drug from its degradation products.

Visualization of a Key Predicted Degradation Pathway

References

- 1. lookchem.com [lookchem.com]

- 2. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility of (2-(Difluoromethyl)pyridin-4-yl)methanol in common lab solvents

An In-Depth Technical Guide to the Solubility of (2-(Difluoromethyl)pyridin-4-yl)methanol

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No. 1428532-80-2), a key intermediate in pharmaceutical research.[1][2][3][4] Given the absence of published quantitative solubility data, this document synthesizes a theoretical solubility profile based on first principles of chemical structure and polarity. Furthermore, it presents a detailed, field-proven experimental protocol for researchers to determine the precise solubility in various laboratory solvents. The guide is intended for researchers, scientists, and drug development professionals who require a practical understanding of this compound's behavior in solution for applications ranging from reaction chemistry and purification to formulation and high-throughput screening.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a difluoromethyl group at the 2-position and a hydroxymethyl group at the 4-position.[4] Its molecular formula is C₇H₇F₂NO and it has a molecular weight of 159.13 g/mol .[2]

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, bioavailability, and binding affinity.[5] The difluoromethyl group (–CF₂H) in particular is of great interest as it can serve as a lipophilic bioisostere for a hydroxyl or thiol group, modulating the physicochemical properties of a parent molecule.[6][7] The presence of both the electron-withdrawing difluoromethyl group and a versatile hydroxymethyl handle for further derivatization makes this compound a valuable building block in drug discovery.[4]

A thorough understanding of a compound's solubility is a critical first step in the development pipeline.[8] It dictates the choice of solvents for synthesis and purification, the design of formulations for preclinical and clinical studies, and the feasibility of preparing stock solutions for biological assays. This guide provides the foundational knowledge and practical methodologies to address these challenges.

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This can be predicted by analyzing the polarity and hydrogen-bonding capabilities of the solute molecule.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts polarity to the molecule.

-

Hydroxymethyl Group (–CH₂OH): This is a key functional group that significantly influences solubility. The hydroxyl group can act as both a hydrogen bond donor (from the –OH proton) and a hydrogen bond acceptor (at the oxygen lone pairs). This feature strongly promotes solubility in polar protic solvents like water, methanol, and ethanol.[8]

-

Difluoromethyl Group (–CF₂H): The two highly electronegative fluorine atoms create a strong dipole, making this group more polar than a simple methyl group. While not a classical hydrogen bond donor, the C-H bond is polarized, and the fluorine atoms can act as weak hydrogen bond acceptors. The incorporation of fluorine generally increases a molecule's solubility in more polar solvents.[9]

Overall Prediction: The combination of a polar heterocyclic ring, a strong hydrogen-bonding hydroxymethyl group, and a polar difluoromethyl group suggests that this compound will exhibit favorable solubility in polar solvents (both protic and aprotic) and poor solubility in non-polar, aliphatic, and aromatic hydrocarbon solvents.

Experimental Methodology: The Shake-Flask Method

To obtain definitive, quantitative solubility data, an experimental approach is necessary. The equilibrium shake-flask method is considered the "gold standard" for solubility determination due to its reliability and direct measurement of thermodynamic solubility.[10][11]

Rationale for the Shake-Flask Protocol

This protocol is designed as a self-validating system. By adding a known excess of the solid compound, we ensure that a saturated solution is formed. Agitation over an extended period (e.g., 24-72 hours) allows the system to reach thermodynamic equilibrium between the dissolved and undissolved states.[11] Sampling at multiple time points confirms that this equilibrium has been achieved when concentration measurements plateau.[11] Precise temperature control is critical, as solubility is temperature-dependent.[12] Finally, physical separation of the solid phase before analysis is essential to ensure only the dissolved solute is quantified.[10]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol

-

Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired laboratory solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate with controlled temperature (e.g., 25°C). Agitate the suspensions for at least 24 hours to allow them to reach equilibrium. For robust analysis, it is recommended to continue agitation for up to 72 hours.[11]

-

Phase Separation: After equilibration, allow the vials to stand briefly for the excess solid to settle. Separate the solid from the saturated solution by centrifugation followed by filtration of the supernatant through a chemically-resistant filter (e.g., 0.22 µm PTFE syringe filter) into a clean vial.

-

Dilution: Immediately prepare a precise dilution of the clear filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy, against a standard curve prepared from known concentrations of the compound.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[11]

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents, based on the structural analysis performed in Section 2. These are qualitative predictions intended to guide solvent selection for experimental determination.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The hydroxymethyl group promotes H-bonding, but the aromatic ring and fluorinated group limit high aqueous solubility. |

| Methanol (MeOH) | Highly Soluble | Small polar protic solvent, excellent H-bond donor/acceptor, capable of solvating all polar sites on the molecule. | |

| Ethanol (EtOH) | Highly Soluble | Similar to methanol, effectively solvates the molecule through H-bonding and polar interactions. | |

| Isopropanol (IPA) | Soluble | Good solubility expected, though slightly lower than MeOH/EtOH due to increased non-polar character. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Excellent polar aprotic solvent with a large dipole moment, effective at solvating polar molecules. A common choice for stock solutions. |

| Dimethylformamide (DMF) | Highly Soluble | Strong polar aprotic solvent, capable of disrupting intermolecular forces in the solid state. | |

| Acetonitrile (ACN) | Soluble | Polar aprotic solvent, should readily dissolve the compound. | |

| Acetone | Soluble | A moderately polar ketone that can act as an H-bond acceptor, expected to be a good solvent. | |

| Non-Polar | Dichloromethane (DCM) | Sparingly Soluble | Weakly polar. May show some solubility due to dipole interactions but is not ideal for the highly polar functional groups. |

| Toluene | Insoluble | Aromatic hydrocarbon, lacks the polarity and H-bonding capability to effectively solvate the polar functional groups. | |

| Hexane / Heptane | Insoluble | Aliphatic hydrocarbon, entirely non-polar. No significant interaction with the solute is expected. |

Discussion and Practical Insights for Researchers

The theoretical analysis strongly suggests that this compound is a polar molecule best suited for polar solvents.

-

For Chemical Synthesis & Purification: Solvents like methanol, ethanol, and acetonitrile are likely excellent choices for reaction media. For purification by crystallization, a binary solvent system might be effective. For example, dissolving the compound in a highly soluble solvent like methanol and then slowly adding a less-soluble solvent (an anti-solvent) like water or a non-polar solvent like toluene could induce crystallization.

-

For Biological Assays & Stock Solutions: DMSO and DMF are the recommended starting points for preparing high-concentration stock solutions for in-vitro screening. Their high solvating power and miscibility with aqueous media are advantageous. However, it is crucial to check the tolerance of the specific biological assay to these solvents.

-

For Chromatography: The predicted solubility profile suggests that standard normal-phase (e.g., ethyl acetate/heptane) and reversed-phase (e.g., acetonitrile/water or methanol/water) chromatography systems should be effective for purification and analysis.[13]

Conclusion

While specific experimental data for the solubility of this compound is not publicly available, a detailed analysis of its molecular structure provides a robust predictive framework for its behavior. The compound is anticipated to be highly soluble in polar protic and aprotic solvents and poorly soluble in non-polar solvents. This guide provides both this theoretical foundation and a practical, step-by-step methodology based on the gold-standard shake-flask method, empowering researchers to perform accurate quantitative solubility assessments. This essential data will facilitate the effective use of this important pharmaceutical intermediate in drug discovery and development workflows.

References

- 1. arctomsci.com [arctomsci.com]

- 2. This compound - CAS:1428532-80-2 - 吉林金泰化玻有限公司 [jtos-service.com]

- 3. klamar-reagent.com [klamar-reagent.com]

- 4. Cas 1428532-80-2,this compound | lookchem [lookchem.com]

- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 9. Theoretical prediction of the solubility of fluorinated C60 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]

An In-depth Technical Guide to the Safe Handling of (2-(Difluoromethyl)pyridin-4-yl)methanol

Abstract: (2-(Difluoromethyl)pyridin-4-yl)methanol is a pivotal building block in contemporary medicinal and agricultural chemistry. The strategic incorporation of the difluoromethyl (CF₂H) group can significantly enhance the metabolic stability and pharmacokinetic profiles of bioactive molecules.[1] This guide provides a comprehensive framework for the safe handling, storage, and use of this reagent, grounded in established safety protocols and chemical reactivity principles. It is intended for researchers, chemists, and drug development professionals who utilize fluorinated heterocyclic compounds in their work.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is a substituted pyridine, a class of compounds with wide-ranging applications and variable toxicological profiles.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1428532-80-2 | [2] |

| Molecular Formula | C₇H₇F₂NO | [1][2] |

| Molecular Weight | 159.13 g/mol | [1][2] |

| Appearance | Not explicitly stated; likely a solid or liquid. | N/A |

| Storage Temperature | 2-8°C, under an inert atmosphere. | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards. While specific data for this exact compound is limited, data from suppliers and analogous structures provide a strong basis for a conservative safety approach.[2][3]

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[2][3] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory) | H335: May cause respiratory irritation.[2][3] |

Hazard Pictograms:

The primary routes of exposure are inhalation of aerosols or dust, skin contact, and eye contact. The irritant nature of the compound necessitates stringent controls to prevent exposure.

Risk Assessment and Control Hierarchy

A systematic approach to risk management is essential. The following workflow illustrates the logical process of identifying hazards, assessing risks, and implementing controls.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-(Difluoromethyl)pyridin-4-yl)methanol and Its Derivatives

Abstract

This document provides a comprehensive technical guide for the synthesis of (2-(difluoromethyl)pyridin-4-yl)methanol, a key building block in modern medicinal and agricultural chemistry. The difluoromethyl (CF₂H) group is a crucial pharmacophore, often serving as a lipophilic bioisostere for hydroxyl, thiol, or amine functionalities, thereby enhancing metabolic stability and membrane permeability.[1][2] This guide details a robust two-step synthetic sequence commencing with the formation of a pivotal 2-(difluoromethyl)isonicotinic acid intermediate, followed by its chemoselective reduction. Furthermore, protocols for the subsequent derivatization of the target alcohol are provided, enabling access to a wider range of functionalized molecules for drug discovery and development pipelines. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, with an emphasis on explaining the rationale behind procedural choices to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of the Difluoromethyl-Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The strategic introduction of fluorine-containing substituents, such as the difluoromethyl group, is a well-established strategy to modulate the physicochemical properties of lead compounds.[3] The -CF₂H group, with its unique electronic properties and ability to act as a hydrogen bond donor, can significantly improve a molecule's pharmacokinetic profile, including metabolic stability and binding affinity.[2]

The target molecule, this compound, combines this valuable functional group with a versatile primary alcohol handle at the 4-position of the pyridine ring. This alcohol moiety serves as a synthetic linchpin for further elaboration, allowing for the straightforward introduction of diverse functionalities through esterification, etherification, or halogenation, thus providing rapid access to libraries of novel compounds for structure-activity relationship (SAR) studies.

This guide outlines a primary synthetic pathway designed for efficiency and scalability, focusing on common laboratory reagents and techniques.

Primary Synthetic Route: A Two-Step Approach

The most logical and efficient pathway to synthesize this compound involves two key transformations: the synthesis of the carboxylic acid intermediate, followed by its selective reduction to the primary alcohol.

Figure 1: High-level workflow for the synthesis of the target molecule.

Synthesis of Key Intermediate: 2-(Difluoromethyl)isonicotinic Acid (I)

The synthesis of 2-(difluoromethyl)isonicotinic acid (CAS 1256818-14-0) is the cornerstone of this route.[4] While several strategies can be envisioned, including building the ring from acyclic fluorinated precursors, a common approach involves the modification of a pre-existing, commercially available pyridine derivative. One plausible route begins with 2-chloro-4-methylpyridine.

Conceptual Steps:

-

Oxidation: The 4-methyl group is first oxidized to a carboxylic acid. This is a standard transformation, often accomplished with strong oxidizing agents like potassium permanganate (KMnO₄).

-

Difluoromethylation: The 2-chloro substituent is then replaced with a difluoromethyl group. This can be achieved through various modern cross-coupling methodologies or by reaction with a suitable difluoromethylating agent.

Note: The precise, multi-step industrial synthesis for this specific intermediate is often proprietary. The protocol below is a representative laboratory-scale procedure for the subsequent reduction step, which is well-documented for analogous substrates.

Reduction of 2-(Difluoromethyl)isonicotinic Acid to this compound (II)

The reduction of a carboxylic acid to a primary alcohol in the presence of other potentially reducible groups (like the pyridine ring) requires a chemoselective reagent. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are exceptionally well-suited for this purpose.[5] They readily reduce carboxylic acids while typically leaving pyridine rings and esters untouched under mild conditions.[6]

Mechanism Insight: Borane is an electrophilic reducing agent that preferentially attacks the electron-rich carbonyl oxygen of the carboxylic acid. This forms an acyloxyborane intermediate, which is rapidly reduced further to the primary alcohol. This mechanism contrasts with nucleophilic hydrides (e.g., LiAlH₄), which can be less selective.[6]

Protocol 1: Synthesis of this compound (II)

This protocol details the reduction of the carboxylic acid intermediate I .

Materials:

-

2-(Difluoromethyl)isonicotinic acid (I )

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, argon/nitrogen inlet

Procedure:

-

Setup: To a dry, argon-purged round-bottom flask equipped with a magnetic stir bar, add 2-(difluoromethyl)isonicotinic acid (I ) (1.0 eq). Dissolve the acid in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Borane Addition: Slowly add the 1.0 M solution of BH₃·THF (2.0-3.0 eq) dropwise via a dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side reactions.[7]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane. Caution: Vigorous hydrogen gas evolution will occur. Continue adding methanol until the effervescence ceases.[5][7]

-

Work-up: a. Remove the THF and methanol under reduced pressure. b. To the residue, add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3 x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound (II ).

| Parameter | Condition / Value | Reference / Rationale |

| Starting Material | 2-(Difluoromethyl)isonicotinic acid | Key intermediate |

| Reagent | BH₃·THF (1.0 M solution) | Chemoselective reducing agent[5][6] |

| Equivalents | 2.0 - 3.0 | Ensures complete reduction |

| Solvent | Anhydrous THF | Aprotic solvent, compatible with borane |

| Temperature | 0 °C to Room Temperature | Controls initial exotherm, allows reaction to complete[7] |

| Reaction Time | 12 - 18 hours | Typical for complete conversion |

| Work-up | Quench with MeOH, NH₄Cl wash | Safely destroys excess reagent and removes boron salts |

| Expected Yield | 75 - 90% (based on analogues) | High efficiency is typical for this reduction[7] |

Synthesis of Derivatives

The primary alcohol of this compound is a versatile handle for creating a diverse set of derivatives. The following protocols outline key transformations.

Figure 2: Key derivatization pathways from the target alcohol.